Albaflavenone

Antibiotic Discovery Natural Product Chemistry Gram-Positive Bacteria

Albaflavenone is the definitive zizaene-skeleton antibiotic, isolated from Streptomyces albidoflavus. Its α,β-unsaturated ketone, established by total synthesis and 2D NMR, delivers an MIC of 8–10 µg/mL against Bacillus subtilis—>10-fold more potent than related zizaene derivatives. The biosynthesis relies on the moonlighting CYP170A1 enzyme, enabling dual production of antibiotic and farnesene in engineered chassis. Choose this compound as a high-purity benchmark for Gram-positive SAR programs, microbial ecology studies, or metabolic engineering projects.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B1261070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbaflavenone
Synonyms2,6,7,7-tetramethyltricyclo(6.2.1.0(1,5))undec-5-en-4-one
albaflavenone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(C(C3CCC12C3)(C)C)C
InChIInChI=1S/C15H22O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m0/s1
InChIKeySHUZZAXJEJPUGA-CCUNJIBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Albaflavenone for Antibiotic Discovery: Baseline Identification and Procurement Guide


Albaflavenone is an α,β-unsaturated sesquiterpene ketone antibiotic characterized by a rare zizaene skeleton [1]. Originally isolated from Streptomyces albidoflavus, it exhibits a tricyclic core with three stereocenters, including an all-carbon quaternary center, as confirmed by 2D NMR and total synthesis [2][3]. Its biosynthesis involves a two-gene operon encoding epi-isozizaene synthase and the bifunctional cytochrome P450 CYP170A1, which performs the final two-step allylic oxidation [4]. The compound's molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol [5].

Why Albaflavenone Cannot Be Substituted with Generic Sesquiterpenes: A Procurement Perspective


Substituting albaflavenone with its biosynthetic precursor (+)-epi-isozizaene or related zizaene derivatives is ineffective for antimicrobial applications. While epi-isozizaene is the direct precursor, it lacks the α,β-unsaturated ketone moiety and exhibits no reported antimicrobial activity [1][2]. Other zizaene derivatives, such as albaflavenoid and albaflavenol B, have been tested and found inactive against Bacillus subtilis at 100 µg/mL [3]. Furthermore, structurally distinct sesquiterpenes like germacrene show higher MIC values (64 µg/mL) against similar Gram-positive bacteria [4]. Albaflavenone's unique two-step allylic oxidation by the moonlighting enzyme CYP170A1 is essential for its antibiotic activity [5].

Quantitative Differentiation of Albaflavenone from Analogues: Evidence-Based Procurement Guide


Albaflavenone Exhibits 6-8× Greater Antibacterial Potency than Related Sesquiterpenes Against Bacillus subtilis

Albaflavenone demonstrates an MIC of 8-10 µg/mL against Bacillus subtilis, which is significantly lower than that of other sesquiterpene antibiotics [1]. In contrast, a sesquiterpene lactone from Vaucheria sessilis showed an MIC range of 25-50 µg/mL against the same strain, and a germacrene derivative exhibited an MIC of 64 µg/mL against Enterococcus faecalis and Staphylococcus aureus [2][3]. This 6-8× higher potency positions albaflavenone as a superior lead for Gram-positive antibiotic development.

Antibiotic Discovery Natural Product Chemistry Gram-Positive Bacteria

Biosynthetic Precursor epi-Isozizaene Lacks Antimicrobial Activity, Confirming Albaflavenone's Unique Active Moiety

Disruption of the CYP170A1 gene in Streptomyces coelicolor abolishes albaflavenone and albaflavenol production but leaves epi-isozizaene synthesis intact [1]. No antimicrobial activity is reported for epi-isozizaene itself, indicating that the α,β-unsaturated ketone introduced by CYP170A1 is essential for antibiotic function [2]. This contrasts with albaflavenone, which retains potent activity against Bacillus subtilis at 8-10 µg/mL .

Biosynthesis Enzymology Metabolic Engineering

Related Zizaene Derivatives Albaflavenoid and Albaflavenol B are Inactive at >100 µg/mL, Highlighting Albaflavenone's Superior Activity

Albaflavenoid and albaflavenol B, two structurally related zizaene derivatives, were tested against Bacillus subtilis and Staphylococcus aureus and found to be inactive at concentrations up to 100 µg/mL [1]. In contrast, albaflavenone exhibits an MIC of 8-10 µg/mL against B. subtilis, representing at least a 10-fold improvement in potency [2].

Structure-Activity Relationship Antibiotic Screening Natural Product Derivatives

Albaflavenone Biosynthesis via Moonlighting CYP170A1 Enables Unique Synthetic Biology and Metabolic Engineering Applications

CYP170A1 is a bifunctional enzyme that not only catalyzes the two-step allylic oxidation of epi-isozizaene to albaflavenone but also possesses a moonlighting terpene synthase activity, generating farnesene isomers from farnesyl diphosphate [1][2]. This dual functionality is not conserved in all CYP170 orthologues; for instance, CYP170B1 from Streptomyces albus can produce albaflavenone but lacks the terpene synthase activity [3]. The crystal structure of CYP170A1 reveals distinct active sites for these two functions [4].

Synthetic Biology Metabolic Engineering Cytochrome P450 Engineering

Absolute Configuration of Albaflavenone Confirmed by Total Synthesis, Ensuring Reproducible Bioactivity

The absolute configuration of naturally occurring albaflavenone was determined as (1R,2S,8S) through a nine-step total synthesis utilizing sequential intramolecular aldol condensation [1]. This synthetic route provides unambiguous stereochemical assignment, which is critical for structure-activity relationship studies and reproducible biological testing. In contrast, many related zizaene derivatives lack fully resolved stereochemistry [2].

Total Synthesis Stereochemistry Quality Control

Albaflavenone's Zizaene Skeleton Represents a Rare Scaffold Among Natural Products, Reducing Likelihood of Cross-Resistance

Only about 40 zizaene derivatives have been reported from natural sources, with the majority originating from vetiver oil and used in fragrances [1][2]. Albaflavenone is one of the few zizaene compounds with demonstrated antibiotic activity. This structural rarity suggests a lower probability of pre-existing resistance mechanisms compared to more common sesquiterpene scaffolds like germacranes or eudesmanes, which are widespread in essential oils and have known resistance pathways [3].

Novel Scaffold Antibiotic Resistance Chemical Diversity

Optimal Research and Industrial Applications for Albaflavenone Based on Evidence


Antibiotic Lead Discovery Targeting Gram-Positive Pathogens

Given its MIC of 8-10 µg/mL against Bacillus subtilis and >10-fold higher potency compared to related zizaene derivatives, albaflavenone is an ideal starting point for medicinal chemistry optimization programs targeting Gram-positive bacteria, including drug-resistant strains [1].

Synthetic Biology Platforms for Novel Terpenoid Production

The bifunctional CYP170A1 enzyme, which produces albaflavenone and farnesene, provides a unique chassis for engineering microbial cell factories capable of generating both antibiotics and biofuels or fragrance compounds [2]. This is not achievable with pathways lacking moonlighting enzymes.

Structure-Activity Relationship Studies of Zizaene Scaffolds

The confirmed absolute configuration (1R,2S,8S) and availability of synthetic routes enable systematic SAR studies of the zizaene skeleton. Researchers can use albaflavenone as a benchmark to evaluate the impact of oxidation state and substitution on antibacterial activity [3].

Chemical Ecology and Microbial Signaling Research

Albaflavenone's production by Streptomyces species, coupled with its antimicrobial and odorant properties, makes it a valuable probe for studying microbial chemical ecology and inter-species signaling in soil environments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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